molecular formula C15H18O4 B284013 7,8-diethoxy-3,4-dimethyl-2H-chromen-2-one

7,8-diethoxy-3,4-dimethyl-2H-chromen-2-one

Cat. No. B284013
M. Wt: 262.3 g/mol
InChI Key: CBANMJYTFABIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-diethoxy-3,4-dimethyl-2H-chromen-2-one, also known as coumarin, is a naturally occurring organic compound found in many plants. It has been used for centuries in traditional medicine, and its medicinal properties have been studied extensively in recent years. Coumarin has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer effects.

Mechanism of Action

The mechanism of action of 7,8-diethoxy-3,4-dimethyl-2H-chromen-2-one is complex and not fully understood. It is believed to exert its biological effects through several mechanisms, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, the inhibition of platelet aggregation, and the induction of apoptosis. Coumarin has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Coumarin has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, to inhibit platelet aggregation and blood clotting, and to induce apoptosis in cancer cells. In addition, 7,8-diethoxy-3,4-dimethyl-2H-chromen-2-one has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have cardioprotective effects and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

Coumarin has several advantages for use in lab experiments. It is a naturally occurring compound that is readily available and relatively inexpensive. It has been extensively studied for its biological activities and potential therapeutic applications. However, 7,8-diethoxy-3,4-dimethyl-2H-chromen-2-one also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 7,8-diethoxy-3,4-dimethyl-2H-chromen-2-one has been found to exhibit some toxic effects at high doses.

Future Directions

There are several future directions for research on 7,8-diethoxy-3,4-dimethyl-2H-chromen-2-one. One area of interest is the development of new synthetic methods for 7,8-diethoxy-3,4-dimethyl-2H-chromen-2-one that are more efficient and environmentally friendly. Another area of interest is the identification of new biological activities and potential therapeutic applications of 7,8-diethoxy-3,4-dimethyl-2H-chromen-2-one. For example, 7,8-diethoxy-3,4-dimethyl-2H-chromen-2-one has been found to have antiviral activity against several viruses, including HIV and hepatitis C virus. Further research is needed to determine the mechanisms of action and potential clinical applications of 7,8-diethoxy-3,4-dimethyl-2H-chromen-2-one in these areas.

Synthesis Methods

Coumarin can be synthesized through several methods, including the Pechmann condensation reaction, the Knoevenagel condensation reaction, and the Perkin reaction. The Pechmann condensation reaction is the most commonly used method for synthesizing 7,8-diethoxy-3,4-dimethyl-2H-chromen-2-one. It involves the reaction of phenol and a β-ketoester in the presence of a Lewis acid catalyst, such as aluminum chloride. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with malonic acid or its derivatives in the presence of a base, such as sodium hydroxide. The Perkin reaction involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of an acid catalyst, such as sulfuric acid.

Scientific Research Applications

Coumarin has been extensively studied for its biological activities and potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, anticoagulant, and anticancer effects. Coumarin has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress by scavenging free radicals. It has also been found to inhibit platelet aggregation and to have anticoagulant effects. In addition, 7,8-diethoxy-3,4-dimethyl-2H-chromen-2-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

7,8-diethoxy-3,4-dimethylchromen-2-one

InChI

InChI=1S/C15H18O4/c1-5-17-12-8-7-11-9(3)10(4)15(16)19-13(11)14(12)18-6-2/h7-8H,5-6H2,1-4H3

InChI Key

CBANMJYTFABIIT-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)OCC

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)OCC

Origin of Product

United States

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